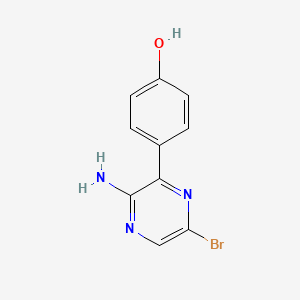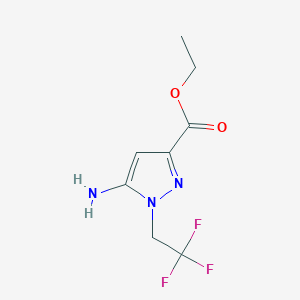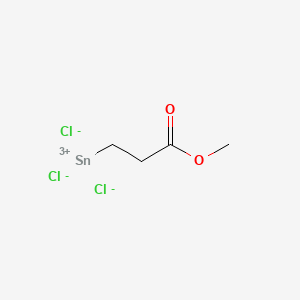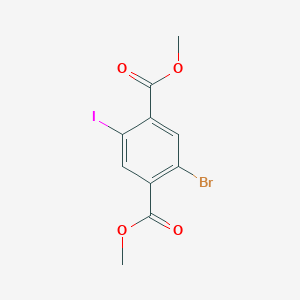
Silodosin Metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH) , a non-malignant enlargement of the prostate gland that affects males over 40 years old.
- Silodosin selectively binds to α1A-adrenoceptors, relaxing the lower urinary tract and improving urinary symptoms by alleviating bladder outlet obstruction .
Silodosin Metabolite: is a pharmacologically active compound formed from the metabolism of , an alpha-1 adrenergic receptor antagonist.
Preparation Methods
- Silodosin Metabolite (also known as KMD-3213G) is formed by direct glucuronide conjugation of silodosin, mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7) .
- The glucuronide metabolite has an extended half-life of approximately 24 hours .
Chemical Reactions Analysis
- Silodosin Metabolite does not undergo significant chemical reactions beyond glucuronide conjugation.
- Its pharmacological activity is attributed to its interaction with α1A-adrenoceptors.
Scientific Research Applications
Clinical Use: Silodosin Metabolite is not directly used in clinical practice; rather, it serves as an intermediate in silodosin metabolism.
Pharmacokinetics: Understanding the metabolism of silodosin aids in optimizing dosing regimens and predicting drug interactions.
Drug Development: Researchers study the metabolic pathways to improve drug safety and efficacy.
Mechanism of Action
- Silodosin Metabolite exerts its effects by binding to α1A-adrenoceptors in the prostate and bladder neck.
- This binding relaxes smooth muscle tone, improving urinary symptoms and reducing bladder outlet obstruction.
Comparison with Similar Compounds
- Silodosin Metabolite is unique due to its glucuronide conjugation pathway.
- Similar compounds include other alpha-1 adrenergic receptor antagonists used for BPH treatment, such as tamsulosin and alfuzosin.
Properties
IUPAC Name |
3-[7-carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWKOELUJFEJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate](/img/structure/B12066692.png)


![2-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid](/img/structure/B12066703.png)

![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)
![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)




